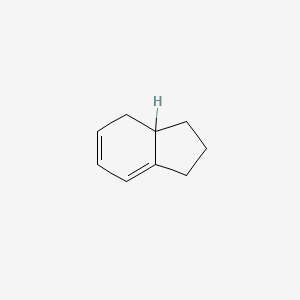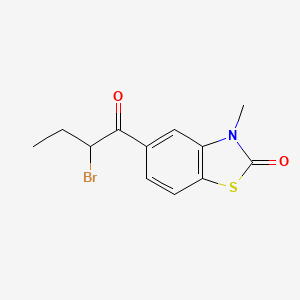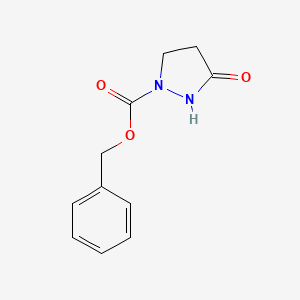
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its ethyl ester group, a methyl group at the second position, a phenylethyl group at the fifth position, and a carboxylate group at the fourth position of the oxazole ring. It is used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylethylamine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-methyl-5-phenyl-1,3-oxazole-4-carboxylate
- Ethyl 2-methyl-5-(2-methylphenyl)-1,3-oxazole-4-carboxylate
- Ethyl 2-methyl-5-(2-ethylphenyl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate is unique due to the presence of the phenylethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
Eigenschaften
CAS-Nummer |
52115-99-8 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-18-15(17)14-13(19-11(2)16-14)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
DBQRAJVDAQDSGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=N1)C)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
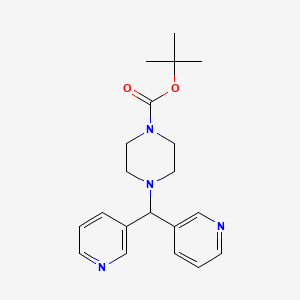
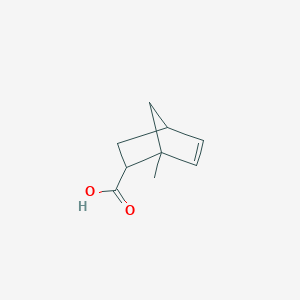
![7-Amino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8666040.png)
![2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B8666050.png)

![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)
![2-[Dodecanoyl-[2-(furan-2-carbonyloxy)ethyl]amino]ethyl furan-2-carboxylate](/img/structure/B8666078.png)
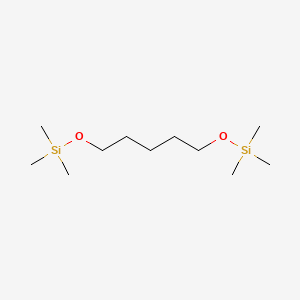
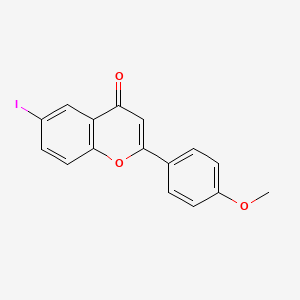
![6,7,8,9-Tetrahydro-5H-6,9-methanocyclohepta[b]pyridine-7,8-diol](/img/structure/B8666089.png)
